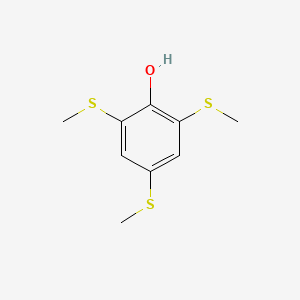
2,4,6-Tris(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(methylsulfanyl)phenol is an organic compound characterized by the presence of three methylsulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(methylsulfanyl)phenol typically involves the introduction of methylsulfanyl groups to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with methylsulfanyl reagents under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the phenol derivative and methylsulfanyl reagents are mixed in precise ratios. The reaction is monitored and controlled to optimize the production process, ensuring consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts like palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s activity and function. The pathways involved may include redox reactions, binding to active sites, and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
2,4,6-Tri-tert-butylphenol: Used as an antioxidant in industrial applications.
Uniqueness
2,4,6-Tris(methylsulfanyl)phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90033-58-2 |
|---|---|
Molekularformel |
C9H12OS3 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
2,4,6-tris(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 |
InChI-Schlüssel |
GXJRCSYIGYLJOR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C(=C1)SC)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















